molecular formula C20H24N2O B4711228 N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide

N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide

Cat. No. B4711228
M. Wt: 308.4 g/mol
InChI Key: OTNPKEFQSSYXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a small molecule that can penetrate the blood-brain barrier, making it an ideal tool for studying the central nervous system.

Mechanism of Action

N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for the NMDA receptor. Without glycine, the NMDA receptor cannot be activated, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce neuronal damage caused by ischemia and excitotoxicity. Additionally, this compound has been shown to enhance the analgesic effects of opioids and reduce the development of tolerance to these drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide in lab experiments is its ability to penetrate the blood-brain barrier. This allows researchers to study the central nervous system without having to perform invasive procedures. Additionally, this compound is a relatively small molecule, which makes it easy to manipulate and study in vitro. However, one limitation of using this compound is that it is not very selective for the NMDA receptor. This compound has been shown to interact with a number of other receptors, which can complicate its use in experiments.

Future Directions

There are a number of future directions for research involving N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide. One area of interest is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are interested in developing more selective NMDA receptor antagonists that can be used in clinical settings. Finally, there is interest in studying the long-term effects of this compound on the central nervous system, particularly with regard to its potential for neuroprotection.

Scientific Research Applications

N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide has been used extensively in scientific research as a tool for studying the central nervous system. This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory. By blocking the NMDA receptor, this compound can be used to investigate the role of this receptor in various brain functions.

properties

IUPAC Name

4-phenyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(21-13-6-16-22-14-4-5-15-22)19-11-9-18(10-12-19)17-7-2-1-3-8-17/h1-3,7-12H,4-6,13-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNPKEFQSSYXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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